molecular formula C7H12N2S B13976844 N-((2-methylthiazol-4-yl)methyl)ethanamine

N-((2-methylthiazol-4-yl)methyl)ethanamine

Cat. No.: B13976844
M. Wt: 156.25 g/mol
InChI Key: BQDNYZHADCMHAP-UHFFFAOYSA-N
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Description

N-((2-methylthiazol-4-yl)methyl)ethanamine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group at the second position and an ethanamine group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methylthiazol-4-yl)methyl)ethanamine typically involves the reaction of 2-methylthiazole with an appropriate alkylating agent. One common method is the alkylation of 2-methylthiazole with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-methylthiazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions depending on the nucleophile used.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

N-((2-methylthiazol-4-yl)methyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-((2-methylthiazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, and the ethanamine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylthiazol-4-yl)ethanamine
  • N-Methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine oxalate
  • (4-methylthiazol-2-yl)methanamine

Uniqueness

N-((2-methylthiazol-4-yl)methyl)ethanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C7H12N2S/c1-3-8-4-7-5-10-6(2)9-7/h5,8H,3-4H2,1-2H3

InChI Key

BQDNYZHADCMHAP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CSC(=N1)C

Origin of Product

United States

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